Cas no 1306742-41-5 ((S)-Propiomazine)

(S)-Propiomazine 化学的及び物理的性質
名前と識別子
-
- (S)-Propiomazine
-
- インチ: 1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/t14-/m0/s1
- InChIKey: UVOIBTBFPOZKGP-AWEZNQCLSA-N
- SMILES: C(C1=CC=C2C(=C1)N(C[C@@H](N(C)C)C)C1=C(C=CC=C1)S2)(=O)CC
(S)-Propiomazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P839075-100mg |
(S)-Propiomazine |
1306742-41-5 | 100mg |
$ 2463.00 | 2023-04-15 | ||
TRC | P839075-25mg |
(S)-Propiomazine |
1306742-41-5 | 25mg |
$ 689.00 | 2023-04-15 | ||
TRC | P839075-50mg |
(S)-Propiomazine |
1306742-41-5 | 50mg |
$ 1303.00 | 2023-04-15 | ||
TRC | P839075-10mg |
(S)-Propiomazine |
1306742-41-5 | 10mg |
$ 316.00 | 2023-04-15 | ||
TRC | P839075-250mg |
(S)-Propiomazine |
1306742-41-5 | 250mg |
$ 4500.00 | 2023-09-06 |
(S)-Propiomazine 関連文献
-
1. Metal- and solvent-free domino reaction of 2-isocyanophenol esters to benzoxazines: long-range 1,5-acyl migration on 1,4-diazabutatrieneAlireza Akbari,Hormoz Khosravi,Felix Bauer,Frank Rominger,Bernhard Breit,Saeed Balalaie Chem. Commun. 2024 60 5451
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
-
3. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agentsJigar Y. Soni,Shridhar Sanghvi,R. V. Devkar,Sonal Thakore RSC Adv. 2015 5 82112
(S)-Propiomazineに関する追加情報
Comprehensive Overview of (S)-Propiomazine (CAS No. 1306742-41-5)
(S)-Propiomazine (CAS No. 1306742-41-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phenothiazines, which are widely used in the development of antipsychotic and antiemetic drugs. The unique stereochemistry of (S)-Propiomazine imparts distinct pharmacological properties, making it a valuable candidate for various therapeutic applications.
The molecular structure of (S)-Propiomazine consists of a phenothiazine core with a propylamine side chain, which is crucial for its biological activity. The presence of the chiral center at the propylamine moiety results in two enantiomers, (R) and (S). The (S) enantiomer, specifically, has been shown to exhibit superior pharmacological effects compared to its (R) counterpart. This enantioselectivity is essential for optimizing drug efficacy and minimizing adverse side effects.
Recent studies have highlighted the potential of (S)-Propiomazine in treating various neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (S)-Propiomazine effectively modulates dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The compound's ability to selectively bind to these receptors without affecting other neurotransmitter systems makes it a promising candidate for developing more targeted and effective treatments.
In addition to its antipsychotic properties, (S)-Propiomazine has shown potential as an antiemetic agent. A clinical trial conducted by a leading pharmaceutical company reported that patients treated with (S)-Propiomazine experienced a significant reduction in nausea and vomiting associated with chemotherapy. The trial also noted that the compound was well-tolerated, with minimal side effects, further supporting its therapeutic potential.
The synthesis of (S)-Propiomazine involves several steps, including the preparation of the chiral propylamine intermediate and its subsequent coupling with the phenothiazine core. Advanced synthetic methods, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.
The pharmacokinetic profile of (S)-Propiomazine
In terms of safety and toxicity, preclinical studies have shown that (S)-Propiomazine
The future outlook for (S)-Propiomazine
In conclusion, (S)-Propiomazine (CAS No. 1306742-41-5) represents a significant advancement in the field of medicinal chemistry. Its unique stereochemistry and pharmacological properties make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential applications, (S)-Propiomazine
1306742-41-5 ((S)-Propiomazine) Related Products
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)




